2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide is a synthetic organic compound that features a methoxy group, a pyridine ring, and an azetidine ring
Preparation Methods
The synthesis of 2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents . The reaction conditions are mild and metal-free, making it an attractive method for synthesizing this compound.
Chemical Reactions Analysis
2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with TBHP can lead to the formation of N-(pyridin-2-yl)amides .
Scientific Research Applications
2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential therapeutic properties.
Organic Synthesis: The compound is used in the synthesis of various heterocyclic compounds, which are important in the development of new drugs and materials.
Biological Studies: It is used in biological research to study its effects on different biological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide can be compared with other similar compounds, such as:
2-methoxy-N-(1-methylcyclohexyl) pyridin-3-amine: This compound also features a methoxy group and a pyridine ring but differs in the presence of a cyclohexyl group instead of an azetidine ring.
N-methoxy-N-methyl-2-(pyridin-3-yl)acetamide: This compound is used as an intermediate in the synthesis of other pharmaceutical compounds and shares structural similarities with this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
2-methoxy-N-(1-pyridin-2-ylazetidin-3-yl)acetamide |
InChI |
InChI=1S/C11H15N3O2/c1-16-8-11(15)13-9-6-14(7-9)10-4-2-3-5-12-10/h2-5,9H,6-8H2,1H3,(H,13,15) |
InChI Key |
SIKHVHQLPXGKGM-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NC1CN(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.